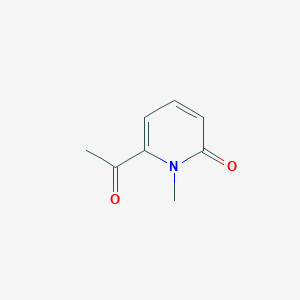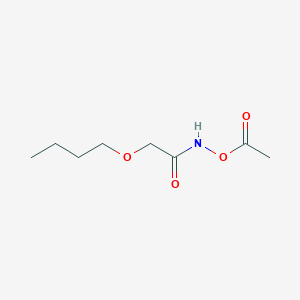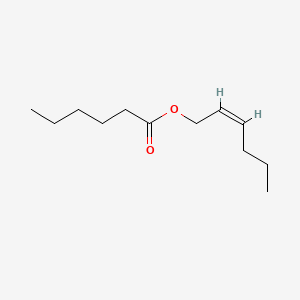![molecular formula C36H30N2O2S2 B13800396 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate is a complex organic compound. This compound is characterized by its intricate structure, which includes multiple aromatic rings and conjugated systems. Such compounds are often of interest in various fields of chemistry and material science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate typically involves multi-step organic reactions. These reactions may include:
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization Reactions: Forming the cyclopentenyl and indene rings.
Oxidation and Reduction Reactions: Adjusting the oxidation states of various parts of the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, altering its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Various substituents can be introduced to the aromatic rings, changing the compound’s characteristics.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified electronic and structural properties.
Scientific Research Applications
Chemistry
Material Science: Used in the development of new materials with unique electronic properties.
Organic Synthesis: As a building block for more complex molecules.
Biology and Medicine
Fluorescent Probes: Due to its conjugated system, it may be used in biological imaging.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the dye industry.
Electronic Devices: Possible applications in organic electronics and photovoltaics.
Mechanism of Action
The compound’s mechanism of action involves its interaction with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it useful in various applications. The specific pathways and targets depend on the context of its use, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,3-benzothiazol-2(3H)-ylidene: A simpler analog with similar electronic properties.
Inden-3-olate Derivatives: Compounds with similar structural motifs.
Uniqueness
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in advanced scientific research and industrial applications.
Properties
Molecular Formula |
C36H30N2O2S2 |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2-[(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H30N2O2S2/c1-3-37-27-13-7-9-15-29(27)41-31(37)21-19-23-17-18-24(20-22-32-38(4-2)28-14-8-10-16-30(28)42-32)33(23)34-35(39)25-11-5-6-12-26(25)36(34)40/h5-16,19-22H,3-4,17-18H2,1-2H3/b23-19+,24-20+,31-21-,32-22- |
InChI Key |
IXPGQFPLEGSTJU-LGFGCAMFSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C\2/C(=C3C(=O)C4=CC=CC=C4C3=O)/C(=C/C=C/5\SC6=CC=CC=C6N5CC)/CC2)/SC7=CC=CC=C17 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=C6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)

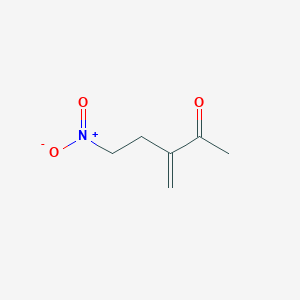

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
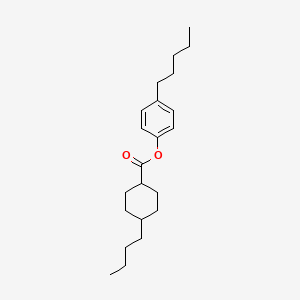

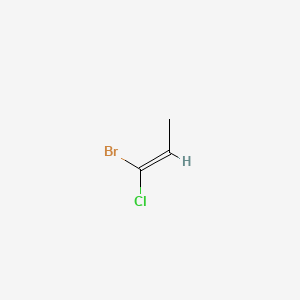
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
